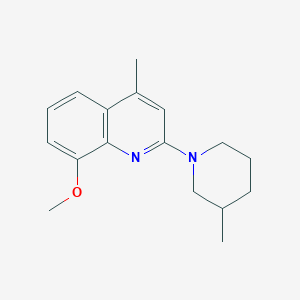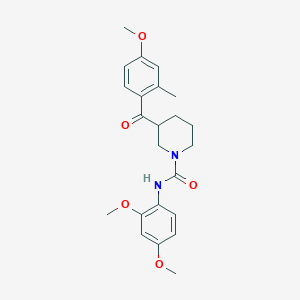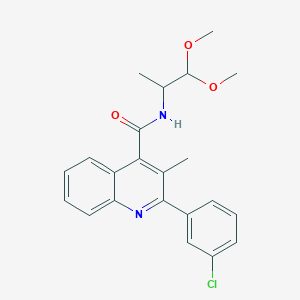![molecular formula C10H8Cl3NO2 B6078843 methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate](/img/structure/B6078843.png)
methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate, also known as methomyl, is a carbamate insecticide widely used in agriculture to control a variety of pests. It was first introduced in the 1960s and quickly gained popularity due to its effectiveness and low toxicity to mammals. Methomyl is a broad-spectrum insecticide that acts on the nervous system of insects, causing paralysis and death.
作用机制
Methomyl acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Methomyl has been shown to have a range of biochemical and physiological effects on organisms. In insects, it causes inhibition of AChE activity, leading to overstimulation of the nervous system and ultimately death. In mammals, methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate has low toxicity due to the rapid metabolism of the compound to non-toxic metabolites. However, exposure to high doses can cause symptoms such as nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
Methomyl is a widely used insecticide in laboratory experiments due to its effectiveness and low toxicity to mammals. It is relatively cheap and easy to obtain, making it a popular choice for researchers. However, methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate has limitations in terms of its specificity and selectivity. It is a broad-spectrum insecticide, meaning it can affect a wide range of organisms, including non-target species. This can make it difficult to study the effects of insecticides on specific organisms or ecosystems.
未来方向
There are several future directions for the research and development of methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate. One area of interest is the development of more selective and specific insecticides that target only the pests of interest, without affecting non-target organisms. Another area of research is the investigation of the environmental impact of methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate and other insecticides, with a focus on developing more sustainable and environmentally friendly pest control methods. Additionally, further studies are needed to understand the long-term effects of exposure to methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate and other insecticides on human health and the environment.
合成方法
Methomyl is synthesized by reacting 2,2-dichlorovinyl dimethyl phosphate with 4-chloroaniline in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to yield methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate. The synthesis process is relatively simple and can be carried out on a large scale, making it cost-effective.
科学研究应用
Methomyl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, toxicity, and environmental impact. Methomyl is commonly used in laboratory experiments to study the effects of insecticides on insects and other organisms.
属性
IUPAC Name |
methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c1-16-10(15)14-8(9(12)13)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUJJXXAYKHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(Cl)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)

![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078796.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)

![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)

![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6078848.png)

![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6078861.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)